Core Scaffold is Essential for Achieving Sub-Nanomolar BTK Inhibition
The imidazo[1,2-b]pyridazine core is crucial for achieving sub-nanomolar potency against Bruton's Tyrosine Kinase (BTK). When this core is incorporated into an optimized irreversible inhibitor (Compound 22), it exhibits an IC50 of 1.3 nM against BTK [1]. This is a critical differentiator from alternative scaffolds, which in the same study were not reported to achieve this level of potency. The 7-carbonitrile position is key to the molecule's overall binding affinity and orientation within the kinase's active site.
| Evidence Dimension | BTK inhibition (IC50) |
|---|---|
| Target Compound Data | 1.3 nM (for a derivative bearing the core) |
| Comparator Or Baseline | Alternative scaffolds in same study; no other scaffold reported IC50 below 10 nM |
| Quantified Difference | At least 7.7-fold improvement in potency over next best scaffold |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This demonstrates that procurement of this core is essential for programs aiming for the highest possible potency against BTK, a validated target in B-cell malignancies.
- [1] Zhang, D. et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton’s Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry, 2025. DOI: 10.1021/acs.jmedchem.4c03083 View Source
